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Compound of Interest

Compound Name: Ethyl 4-(tributylstannyl)benzoate

Cat. No.: B1625045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-(tributylstannyl)benzoate, a key

organotin reagent in modern organic synthesis. Its molecular weight and chemical properties

are detailed, alongside its principal application in palladium-catalyzed cross-coupling reactions.

This document serves as a technical resource, offering detailed experimental protocols and

insights into the reaction mechanisms.

Core Compound Data
Ethyl 4-(tributylstannyl)benzoate is an organostannane compound valued for its role in

forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic

molecules.
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Property Value Citation

Molecular Weight 439.2 g/mol [1]

Molecular Formula C₂₁H₃₆O₂Sn [1]

CAS Number 294210-67-6 [1]

Appearance
Typically a colorless to pale

yellow oil

Solubility

Soluble in common organic

solvents (e.g., THF, toluene,

DMF)

Synthesis of Ethyl 4-(tributylstannyl)benzoate
The synthesis of Ethyl 4-(tributylstannyl)benzoate is typically achieved through the reaction

of a suitable precursor, such as Ethyl 4-iodobenzoate, with an organotin reagent like

hexabutylditin in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of the Precursor, Ethyl
4-iodobenzoate
A common precursor for the synthesis of Ethyl 4-(tributylstannyl)benzoate is Ethyl 4-

iodobenzoate. A representative synthesis protocol is as follows[2]:

Reaction Setup: A suspension of 4-iodobenzoic acid (10 g, 40.32 mmol) in absolute ethanol

(100 ml) is prepared in a round-bottom flask.

Reagent Addition: Thionyl chloride (2 ml) is added to the suspension.

Reaction Conditions: The mixture is heated at reflux for 3 hours.

Work-up:

The solvent is removed under reduced pressure (in vacuo).

The resulting residue is dissolved in diethyl ether (100 ml).
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The ether solution is washed sequentially with saturated sodium bicarbonate (NaHCO₃)

solution and saturated sodium chloride (NaCl) solution.

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).

Purification: The solvent is removed in vacuo, and the residue is purified by Kugelrohr

distillation (100 °C at 0.55 mm Hg) to yield Ethyl 4-iodobenzoate as a colorless oil.[2]

Experimental Protocol: Stannylation to form Ethyl 4-
(tributylstannyl)benzoate
While a specific, detailed protocol for the direct synthesis of Ethyl 4-(tributylstannyl)benzoate
was not found in the immediate search, a general procedure for the stannylation of aryl halides

can be adapted. This typically involves the palladium-catalyzed reaction of the aryl halide (in

this case, Ethyl 4-iodobenzoate) with hexabutylditin.

General Reaction Scheme:

Reactants

Product

Ethyl 4-iodobenzoate Ethyl 4-(tributylstannyl)benzoate
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Synthesis of Ethyl 4-(tributylstannyl)benzoate.

Application in Stille Cross-Coupling Reactions
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Ethyl 4-(tributylstannyl)benzoate is a key reagent in the Stille cross-coupling reaction, a

versatile and widely used method for the formation of carbon-carbon bonds. This reaction

involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a

palladium complex.

Signaling Pathway: The Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium

catalyst.
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The catalytic cycle of the Stille cross-coupling reaction.
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Experimental Protocol: A Representative Stille Coupling
Reaction
While a specific protocol using Ethyl 4-(tributylstannyl)benzoate was not explicitly detailed in

the provided search results, a general procedure for a double Stille reaction provides a

framework for its application[3]:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl

halide (e.g., 1,4-dibromoperfluorobenzene, 1.5 g) and the organostannane (e.g., 2-

(tributylstannyl)furan, 4 g).

Solvent Addition: Add a suitable solvent, such as toluene (30 ml).

Inert Atmosphere: Purge the reaction mixture with an inert gas, such as argon, for

approximately 20 minutes to remove oxygen.

Catalyst Addition: Add the palladium catalyst, for example,

tetrakis(triphenylphosphine)palladium(0) (563 mg).

Reaction Conditions: Seal the flask with a reflux condenser under an argon atmosphere and

heat the mixture. A sand bath can be used to maintain a consistent temperature of around

125°C. The reaction progress is monitored, and in the example, it was complete after 27

hours.

Work-up:

Cool the reaction mixture to room temperature.

Remove the solvent by rotary evaporation.

Add a non-polar solvent like hexane to the solid residue and cool in a freezer to induce

crystallization of the product.

Filter the crystals and wash with cold hexane to remove organotin impurities.

Purification of Organotin Compounds
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The purification of products from reactions involving organotin reagents often requires the

removal of tin byproducts. Flash column chromatography is a common and effective method.

Experimental Workflow: Purification by Flash Column
Chromatography
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Workflow for purification by flash column chromatography.
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Tips for Purifying Organotin Compounds:

Silica Gel Chromatography: This is a widely used technique. Arylstannanes are often non-

polar and can be eluted with solvents like petroleum ether or with a small percentage of

diethyl ether.[4]

Washing with Potassium Fluoride (KF): An aqueous wash with 1M KF can help remove a

significant portion of tin salts, simplifying the subsequent chromatographic purification.[4]

Alumina Chromatography: In some cases, chromatography on alumina can be an effective

alternative to silica gel.[4]

Distillation: For volatile organotin compounds, Kugelrohr distillation under high vacuum can

be a suitable purification method.[4]

This technical guide provides a foundational understanding of Ethyl 4-
(tributylstannyl)benzoate, its synthesis, and its critical role in Stille cross-coupling reactions.

For specific applications, further optimization of the provided protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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